Cas no 107686-58-8 (2(1H)-Pyrimidinethione,4-mercapto- (9CI))

2(1H)-Pyrimidinethione,4-mercapto- (9CI) structure
107686-58-8 structure
Product Name:2(1H)-Pyrimidinethione,4-mercapto- (9CI)
CAS No:107686-58-8
MF:C4H4N2S2
MW:144.217957496643
CID:127643
PubChem ID:1712448
Update Time:2025-04-18

2(1H)-Pyrimidinethione,4-mercapto- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinethione,4-mercapto- (9CI)
    • 1H-pyrimidine-2,4-dithione
    • Z2311575088
    • 2 pound not4-Dimercapto
    • InChI=1/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8
    • Dithiouracil, 98%
    • 4(1H)-Pyrimidinethione, 2-mercapto- (9CI)
    • 133099-49-7
    • WLN: T6MYMYJ BUS DUS
    • MFCD00006042
    • NSC-42031
    • NS00026498
    • 1,2,3,4-tetrahydropyrimidine-2,4-dithione
    • 2,4-Dimercaptopyrimidine
    • AI3-25475
    • 2001-93-6
    • FT-0610225
    • D87918
    • NCGC00338889-01
    • AB-323/25048186
    • USAF CB-14
    • Dithiopyrimidine
    • Dithiouracil
    • 2(1H)-Pyrimidinethione, 4-mercapto- (9CI)
    • 2,4(1H,3H)-Pyrimidinedithione
    • AKOS000526100
    • 107686-58-8
    • 2,3H)-Pyrimidinedithione
    • 2(1H)-Pyrimidinethione, 6-mercapto- (9CI)
    • SCHEMBL160984
    • NSC42031
    • Uracil,4-dithio-
    • NSC 42031
    • 4(3H)-Pyrimidinethione, 2-mercapto- (9CI)
    • pyrimidine-2,4(1H,3H)-dithione
    • Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionicacid
    • 2,4-Dithiopyrimidine
    • SB55549
    • 2,4-Pyrimidinedithiol
    • 4(3H)-Pyrimidinethione,2-mercapto-(9ci)
    • URACIL, 2,4-DITHIO-
    • 2.4-Dithiopyrimidine
    • AB01331643-02
    • Pyrimidine-2,4-dithiol
    • EINECS 217-894-5
    • 2,4-Dithiouracil
    • AKOS006223236
    • 133039-83-5
    • 132939-82-3
    • D-8700
    • 2,4-Dimercapto pyrimidine
    • CHEMBL3934582
    • 132939-84-5
    • SCHEMBL14483825
    • DTXSID80173827
    • 4-sulfanyl-2(3H)-pyrimidinethione
    • 2,4-Dithioxopyrimidine
    • A814174
    • 2,4-Pyrimidinedithiol (9CI)
    • AS-59788
    • SCHEMBL25841595
    • Inchi: 1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
    • InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
    • SMILES: S=C1NC=CC(N1)=S

Computed Properties

  • Exact Mass: 143.98172
  • Monoisotopic Mass: 143.98159048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • PSA: 24.06
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd